molecular formula C22H29N3O3S2 B2459637 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428352-19-5

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2459637
CAS No.: 1428352-19-5
M. Wt: 447.61
InChI Key: PUSVQTRGZAETFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H29N3O3S2 and its molecular weight is 447.61. The purity is usually 95%.
BenchChem offers high-quality 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c26-22(19-5-7-20(8-6-19)30(27,28)25-12-1-2-13-25)23-11-16-24-14-9-18(10-15-24)21-4-3-17-29-21/h3-8,17-18H,1-2,9-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSVQTRGZAETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps starting from simple precursors. Key stages include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : This is accomplished through sulfonylation reactions.
  • Coupling with Benzamide : The final step involves coupling the sulfonylated pyrrolidine with a benzamide derivative using coupling reagents under mild conditions.

Biological Activity

The biological activity of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, derivatives containing thiophene rings have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to up-regulate caspase 3 expression in SMMC7721 liver cancer cells, indicating a caspase-dependent mechanism of action .

The mechanism by which 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist on various receptors, modulating their signaling pathways and influencing cellular responses.

Research Findings and Case Studies

Recent studies have focused on the compound's pharmacological profiles and potential applications in drug development:

StudyFindings
Hussain et al. (2013) Demonstrated that the compound induces apoptosis in liver cancer cells via caspase activation.
MDPI (2024) Reported significant antimicrobial activity against Staphylococcus aureus with MIC values comparable to known antibiotics.
BenchChem (2024)Discussed the compound's potential as a therapeutic agent targeting specific enzymes or receptors in various diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, and how is its purity validated?

  • Methodology :

  • Step 1 : Synthesize the pyrrolidine sulfonyl moiety via sulfonylation of pyrrolidine using chlorosulfonic acid, followed by coupling to 4-carboxybenzamide.
  • Step 2 : Prepare the 4-(thiophen-2-yl)piperidine intermediate via nucleophilic substitution of 4-bromopiperidine with thiophen-2-ylmagnesium bromide.
  • Step 3 : Functionalize the piperidine with an ethylamine side chain using reductive amination.
  • Step 4 : Couple the sulfonylbenzamide and piperidine-ethylamine fragments via carbodiimide-mediated amidation.
  • Validation : Purity is confirmed via HPLC (>95%), NMR (1H/13C), and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., as in ) resolves stereochemistry .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

  • Key Properties :

  • logP : Calculated using PubChem’s XLogP3 algorithm (~3.2), indicating moderate lipophilicity.
  • Solubility : Measured in DMSO (≥50 mM) and PBS (pH 7.4, ~0.1 mM) via nephelometry.
  • Stability : Assessed via LC-MS under physiological pH (7.4) and temperature (37°C) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity against kinase X?

  • Methodology :

  • Core Modifications : Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess π-π stacking interactions.
  • Side Chain Optimization : Vary the ethylamine linker length (C2 to C4) and introduce substituents (e.g., methyl, hydroxyl) to probe steric/electronic effects.
  • Assays : Test derivatives in kinase inhibition assays (IC50) and molecular docking simulations (e.g., AutoDock Vina) to correlate activity with structural features .

Q. How can conflicting solubility data between computational predictions and experimental results be resolved?

  • Analysis :

  • Variables : Buffer composition (e.g., PBS vs. HEPES), temperature, and aggregation tendencies (assayed via dynamic light scattering).
  • Mitigation : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., hydrochloride) to enhance aqueous solubility. Re-evaluate logP using experimental shake-flask methods instead of in silico tools .

Q. What strategies are recommended for identifying off-target interactions in cellular assays?

  • Approach :

  • Proteome Profiling : Use affinity chromatography with immobilized compound and LC-MS/MS to identify binding partners.
  • Functional Screens : Conduct high-content screening (HCS) against a panel of 100+ kinases or GPCRs.
  • Countermeasures : Design negative controls (e.g., enantiomers, scaffold analogs) to distinguish specific vs. nonspecific binding .

Q. How is metabolic stability evaluated in hepatic microsomes, and what structural features enhance half-life?

  • Protocol :

  • Incubation : Compound (1 µM) is incubated with human liver microsomes (HLMs) and NADPH for 0–60 minutes. Remaining parent compound is quantified via LC-MS.
  • Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) or block labile sites (e.g., sulfonamide) to reduce CYP450-mediated oxidation .

Data Interpretation & Validation

Q. What analytical techniques are essential for confirming enantiomeric purity in chiral derivatives?

  • Techniques :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Validate enantiomers by comparing CD spectra.
  • X-ray Diffraction : Resolve absolute configuration (e.g., as in ) .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Application : Single-crystal X-ray analysis (e.g., 0.98 Å resolution) confirms bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds with active-site residues). Discrepancies between computational models and crystallographic data are reconciled by refining force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.